N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide
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Overview
Description
N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzyloxy group attached to the nitrogen atom, a cyclopropyl group at the 2-position, and a carboxamide group at the 4-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-cyclopropylquinoline, which can be achieved through a cyclization reaction of appropriate precursors. The benzyloxy group is then introduced via a nucleophilic substitution reaction using benzyl alcohol or benzyl chloride in the presence of a base. Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine or amide source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for improved reaction efficiency and scalability. Catalysts and solvents are carefully selected to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxy)-2-phenylquinoline-4-carboxamide
- N-(benzyloxy)-2-methylquinoline-4-carboxamide
- N-(benzyloxy)-2-ethylquinoline-4-carboxamide
Uniqueness
N-(benzyloxy)-2-cyclopropylquinoline-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its biological activity and make it a valuable compound for further research and development.
Properties
CAS No. |
1017182-26-1 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 |
Purity |
95 |
Origin of Product |
United States |
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